molecular formula C6H10ClNO B11757196 (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride

Cat. No.: B11757196
M. Wt: 147.60 g/mol
InChI Key: RDIAMFXDTSBSAO-TYSVMGFPSA-N
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Description

(1R,4R)-2-Azabicyclo[221]heptan-5-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above is a promising route for large-scale synthesis due to its efficiency and versatility.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, thereby exerting its effects through unique interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-Azabicyclo[221]heptan-5-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1

InChI Key

RDIAMFXDTSBSAO-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CN2.Cl

Canonical SMILES

C1C2CC(=O)C1CN2.Cl

Origin of Product

United States

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